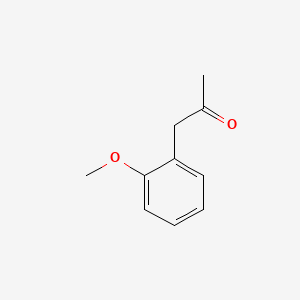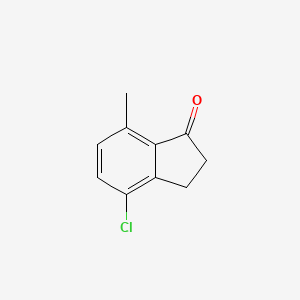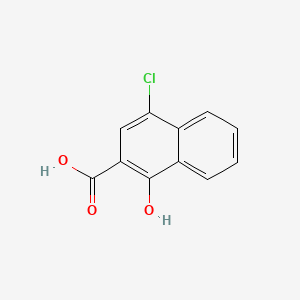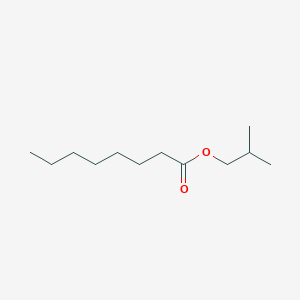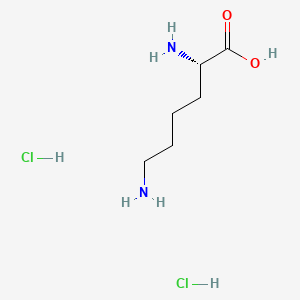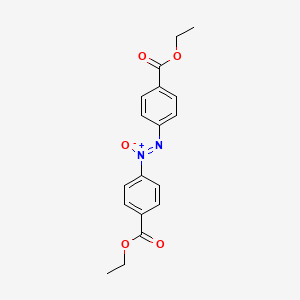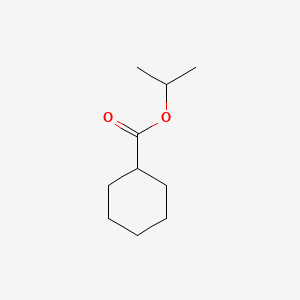
5,6-Bis(benzyloxy)-1H-indole
Vue d'ensemble
Description
5,6-Bis(benzyloxy)-1H-indole, also known as 5,6-Dibenzyloxyindole or NSC 83220, is a heterocyclic compound . It has an empirical formula of C22H19NO2 and a molecular weight of 329.39 .
Molecular Structure Analysis
The molecular structure of 5,6-Bis(benzyloxy)-1H-indole can be represented by the SMILES stringC(Oc1cc2cc[nH]c2cc1OCc3ccccc3)c4ccccc4 . This indicates that the molecule contains an indole ring substituted at the 5 and 6 positions with benzyloxy groups . Physical And Chemical Properties Analysis
5,6-Bis(benzyloxy)-1H-indole is a solid substance with an assay of ≥98% . It should be stored at a temperature of −20°C .Applications De Recherche Scientifique
-
Synthesis of Optically Active and C2-Symmetric Novel Ligand
- Field : Organic & Biomolecular Chemistry .
- Application : The compound is used in the synthesis of 7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene derivatives .
- Method : The derivatives are synthesized via Diels–Alder reaction of optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene and dienophiles .
- Results : The corresponding tricarbonyliron complexes have also been synthesized in enantiomerically pure form .
-
Synthesis and Photochemical Properties of 2,3;5,6-bis(cyclohexano)-BODIPY
- Field : Fluorescence .
- Application : The compound is used in the synthesis of 2,3;5,6-Bis(cyclohexano)-BODIPY, which exhibits intense chromophore properties .
- Method : The photochemical properties of the compound have been investigated in different individual solvents .
- Results : The compound exhibits a maximum of S o → S 1 band in the 543–549 nm (A from 66000 to 96000 L/mol·cm) .
-
Synthesis of (5S,6S)-5,6-Bis(benzyloxy)-1,3,2-dioxathiepane 2,2-dioxide
- Field : Organic Chemistry .
- Application : This compound is used in the synthesis of various organic compounds .
- Method : The synthesis involves the reaction of 5,6-Bis(benzyloxy)-1H-indole with other reagents to form the desired compound .
- Results : The resulting compound has a molecular formula of C18H20O6S and a monoisotopic mass of 364.098053 Da .
-
Synthesis of 5,6-Dibenzyloxyindole
- Field : Organic Chemistry .
- Application : This compound is used as a reactant for the preparation of CB2 Cannabinoid Receptor ligands, potent c-ABL inhibitors, and a potent antioxidant agent occurring naturally in beetroot .
- Method : The synthesis involves the reaction of 5,6-Bis(benzyloxy)-1H-indole with other reagents to form the desired compound .
- Results : The resulting compound has a molecular formula of C22H19NO2 and a molecular weight of 329.39 .
-
Synthesis and Characterization of 5,6-bis(n-octyloxy)[2,1,3] Selenadiazole-Based Polymers
- Field : Polymer Chemistry .
- Application : These polymers are used for photovoltaic applications .
- Method : The polymers are synthesized by Stille coupling polymerization . They show good solubility in common organic solvents, good film forming properties, broad absorption (350–700 nm), low optical band gap (about 1.60 eV) and relatively high hole mobility .
- Results : The devices based on the blend film of PBDFDTBSe and PC 71 BM (1:1, w / w) exhibited the best device performance with PCE of 3.28 %, V oc of 0.71 V, J sc of 10.37 mA cm −2 and FF of 44.6 % under illumination of AM 1.5 G (100 mW cm −2) .
-
Asymmetric Synthesis of C2-Symmetric 5,6-bis(benzyloxy)cyclohexa-1,3-Diene
- Field : Organic Chemistry .
- Application : This compound is used in the synthesis of various organic compounds .
- Method : The synthesis involves the reaction of 5,6-Bis(benzyloxy)-1H-indole with other reagents to form the desired compound .
- Results : The resulting compound has a molecular formula of C18H20O6S and a monoisotopic mass of 364.098053 Da .
Safety And Hazards
5,6-Bis(benzyloxy)-1H-indole is classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it can cause damage to eyes, skin irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5,6-bis(phenylmethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-3-7-17(8-4-1)15-24-21-13-19-11-12-23-20(19)14-22(21)25-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUGWNYIRZKHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CN3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197328 | |
| Record name | 1H-Indole, 5,6-bis(phenylmethoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Bis(benzyloxy)-1H-indole | |
CAS RN |
4790-19-6 | |
| Record name | 5,6-Bis(phenylmethoxy)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4790-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dibenzyloxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004790196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dibenzyloxyindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 5,6-bis(phenylmethoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4790-19-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-Dibenzyloxyindole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PA5PF7ARM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





